N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)naphthalen-2-yl]acetamide
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Overview
Description
N-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-naphthyl]acetamide is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-naphthyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid with acetic anhydride under controlled conditions to form the desired acetamide derivative . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-naphthyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions typically require specific conditions such as controlled temperature, inert atmosphere, and appropriate solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-naphthyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-naphthyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-naphthyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14N2O3 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C20H14N2O3/c1-12(23)21-17-10-13-6-2-3-7-14(13)11-18(17)22-19(24)15-8-4-5-9-16(15)20(22)25/h2-11H,1H3,(H,21,23) |
InChI Key |
FDENILIDZGHWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C=C1N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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